molecular formula C12H16N2O3S B2863427 N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide CAS No. 2411248-65-0

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide

Cat. No. B2863427
M. Wt: 268.33
InChI Key: QVZAADLOYFWUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide, also known as MSMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. MSMP is a small molecule inhibitor that targets a specific protein, making it useful in studying the function of that protein in various biological processes.

Mechanism Of Action

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide functions as an inhibitor of its target protein by binding to a specific site on the protein and preventing it from carrying out its normal function. The exact mechanism of action of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide varies depending on the specific protein being targeted. However, in general, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide works by disrupting the protein's interaction with other molecules or by altering its conformation.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide are largely dependent on the specific protein being targeted. However, in general, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been shown to inhibit cell proliferation, migration, and angiogenesis. Additionally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been shown to reduce inflammation and bone resorption.

Advantages And Limitations For Lab Experiments

One advantage of using N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide in lab experiments is that it is a small molecule inhibitor, making it easy to introduce into cells or tissues. Additionally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has a high degree of specificity for its target protein, allowing researchers to study the function of that protein without affecting other cellular processes. However, one limitation of using N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide is that its effectiveness can vary depending on the specific protein being targeted and the experimental conditions.

Future Directions

There are many potential future directions for research involving N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide. One area of interest is the development of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide analogs with improved potency or specificity for certain proteins. Additionally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide could be used in combination with other inhibitors or drugs to study the interactions between multiple proteins or pathways. Finally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide could be used in animal models to investigate its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide involves a multi-step process that begins with the reaction of 3-(Methanesulfonamidomethyl)phenylboronic acid with (E)-3-bromoacrylamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with prop-2-yn-1-ol to yield N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide. The purity of N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide can be improved through recrystallization or chromatography techniques.

Scientific Research Applications

N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been used in various scientific studies to investigate the role of its target protein in different biological processes. For example, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been used to study the function of the protein in cancer cell proliferation, cell migration, and angiogenesis. Additionally, N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide has been used to investigate the role of the protein in inflammatory bowel disease, osteoporosis, and Alzheimer's disease.

properties

IUPAC Name

N-[[3-(methanesulfonamidomethyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-12(15)13-8-10-5-4-6-11(7-10)9-14-18(2,16)17/h3-7,14H,1,8-9H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZAADLOYFWUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=CC(=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Methylsulfonamidomethyl)benzyl)acrylamide

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